molecular formula C5H10ClN3O B1431866 N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride CAS No. 1573547-16-6

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Cat. No.: B1431866
CAS No.: 1573547-16-6
M. Wt: 163.6 g/mol
InChI Key: SAFSJUJJAANXCH-UHFFFAOYSA-N
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Description

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H10ClN3O and a molecular weight of 163.605 g/mol . It is a heterocyclic compound containing an oxadiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of N-methylmethanamine with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce various substituted oxadiazole derivatives .

Scientific Research Applications

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c1-4-7-5(3-6-2)9-8-4;/h6H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFSJUJJAANXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1573547-16-6
Record name methyl[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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